molecular formula C12H10ClNO B6367163 2-(3-Chloro-5-methylphenyl)-3-hydroxypyridine, 95% CAS No. 1261972-13-7

2-(3-Chloro-5-methylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367163
CAS RN: 1261972-13-7
M. Wt: 219.66 g/mol
InChI Key: WHNYJNHKOVKYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-methylphenyl)-3-hydroxypyridine, 95% (hereafter referred to as “CMHP”) is a synthetic compound that has been widely used in scientific research and laboratory experiments. CMHP is a colorless, crystalline solid with a molecular weight of 200.6 g/mol and a melting point of 147-148 °C. It is soluble in water and alcohols, and its solubility in methanol is higher than in other solvents. CMHP has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a pharmaceutical intermediate.

Scientific Research Applications

CMHP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a pharmaceutical intermediate. It has also been used as a substrate for the synthesis of novel compounds, such as polymers and polysaccharides, and as a reagent for the synthesis of heterocyclic compounds. Additionally, CMHP has been used in the synthesis of various pharmaceuticals, including antifungal and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of CMHP is not fully understood. However, it is known that the compound acts as a catalyst in the formation of a variety of organic compounds, including polymers and polysaccharides. Additionally, CMHP has been shown to act as a proton acceptor in several chemical reactions, which may explain its role as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMHP are not well understood. However, it has been shown to have antifungal and anti-inflammatory properties, suggesting that it may have some therapeutic potential. Additionally, CMHP has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties as well.

Advantages and Limitations for Lab Experiments

The advantages of using CMHP in laboratory experiments include its low cost and ease of synthesis. Additionally, CMHP is relatively stable and can be used in a variety of reactions. However, CMHP is not soluble in many solvents, which can limit its use in certain experiments. Additionally, CMHP is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving CMHP. These include further research into its mechanism of action and potential therapeutic applications, as well as its potential use as a substrate for the synthesis of novel compounds. Additionally, further research into the synthesis of CMHP could lead to improved methods for its production, which could increase its availability for research and laboratory experiments. Finally, further research into CMHP’s biochemical and physiological effects could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of CMHP is typically achieved through a two-step process. In the first step, a reaction is carried out between 3-chloro-5-methylphenol and pyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction results in the formation of 2-(3-chloro-5-methylphenyl)-3-hydroxypyridine. In the second step, the product is purified by recrystallization and vacuum drying to yield a product with a purity of 95%.

properties

IUPAC Name

2-(3-chloro-5-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-5-9(7-10(13)6-8)12-11(15)3-2-4-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNYJNHKOVKYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682849
Record name 2-(3-Chloro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-13-7
Record name 2-(3-Chloro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.